4-氨基-2-氯-N-丙基苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound 4-amino-2-chloro-N-propylbenzamide is not directly mentioned in the provided papers. However, the papers do discuss various benzamide derivatives with similar structural motifs and functionalities, which can provide insights into the chemical behavior and properties of the compound . For instance, benzamides with amino and chloro substituents are often explored for their potential biological activities, such as antiemetic, antiproliferative, and gastroprokinetic effects .

Synthesis Analysis

The synthesis of benzamide derivatives typically involves the acylation of aniline derivatives with acid chlorides or esters, followed by further functionalization. For example, the synthesis of 4-amino-N-[3-(2-hydroxyethyl)sulfonylsulfatide]phenylbenzamide was achieved through hydrogenation and esterification, starting from 4-nitro-N-[3-(2-hydroxyethyl)sulfonyl]phenylbenzamide and chlorosulfonic acid . Similarly, the synthesis of N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide involved multiple steps, including condensation, chlorination, and further condensation with ethane-1,2-diamine .

Molecular Structure Analysis

The molecular structure of benzamide derivatives is often confirmed using techniques such as X-ray crystallography, NMR, and IR spectroscopy. For instance, the crystal structure of a related compound was determined to belong to the tetragonal system with specific unit cell parameters . Additionally, density functional theory (DFT) calculations are used to optimize geometric bond lengths and angles, which can be compared with experimental X-ray diffraction values .

Chemical Reactions Analysis

Benzamide derivatives can undergo various chemical reactions, including electrochemical reduction, nucleophilic substitution, and hydrogenation. For example, chloralbenzamides were converted to N-(1-amino-2,2-dichloroethyl)benzamides and then to 4-amino-2-aryl-2-oxazolines by electrochemical reduction . N-chloro-N'-arylbenzamidines reacted with 1,1-diaminoethenes to yield 4-amino-5-chloroimidazoles, which could be further reduced to 4-amino-5-unsubstituted imidazoles .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives, such as density, refractive index, molar refractivity, and polarizability, can be studied as a function of drug concentration in various solutions. For instance, the molar refractivity and polarizability of an antiemetic drug benzamide derivative were calculated from density and refractive index data, showing stronger polarizability effects with an increase in drug concentration . The electrostatic potential and intermolecular interactions within the crystal structures of these compounds can also be analyzed using theoretical calculations and Hirshfeld surface analysis .

科学研究应用

化学性质和应用

4-氨基-2-氯-N-丙基苯甲酰胺,一种苯甲酰胺衍生物,一直是各种科学研究的焦点。Sawale等人(2016年)的一项研究探讨了其在水溶液中的物理性质,如密度和折射率。这项研究对于理解该化合物与其他物质的相互作用以及其在不同领域,包括制药配方中的潜在应用至关重要(Sawale, Kalyankar, George, & Deosarkar, 2016)。

合成和结构分析

与4-氨基-2-氯-N-丙基苯甲酰胺相关的化合物的合成和结构分析已被广泛研究。例如,Rossi和Pini(1996年)研究了4-氨基-5-氯咪唑的合成,提供了有关化学过程和苯甲酰胺结构潜在修改的见解(Rossi & Pini, 1996)。

在聚合物科学中的应用

在聚合物科学中,Mehdipour-Ataei,Sarrafi和Hatami(2004年)开发了一种结构类似于4-氨基-2-氯-N-丙基苯甲酰胺的新型二胺。该化合物用于制备热稳定的聚酰亚胺,突显了其在开发具有独特性能的新材料中的潜在应用(Mehdipour‐Ataei,Sarrafi,& Hatami,2004)。

在药物化学中的探索

苯甲酰胺衍生物的结构和活性关系,包括类似于4-氨基-2-氯-N-丙基苯甲酰胺的化合物,已在药物化学的背景下进行探讨。Morie等人(1995年)研究了化合物的胃动力活性,表明这些衍生物的潜在治疗应用(Morie, Kato, Harada, Yoshida, Fujiwara, & Matsumoto, 1995)。

安全和危害

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 . Precautionary measures include avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, and ensuring adequate ventilation .

属性

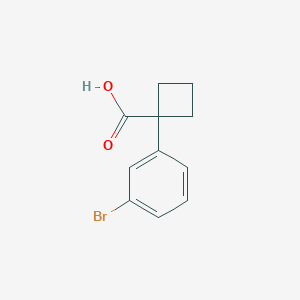

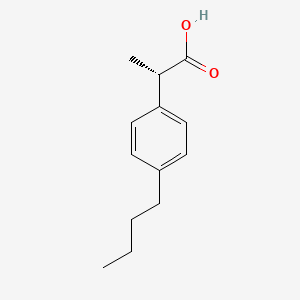

IUPAC Name |

4-amino-2-chloro-N-propylbenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClN2O/c1-2-5-13-10(14)8-4-3-7(12)6-9(8)11/h3-4,6H,2,5,12H2,1H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSXXLLRXBMOBBI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

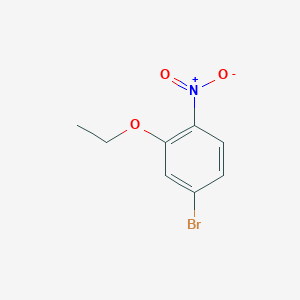

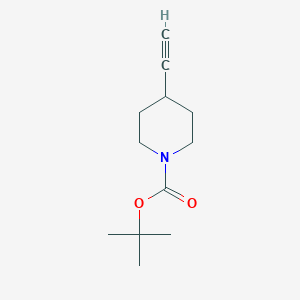

CCCNC(=O)C1=C(C=C(C=C1)N)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70588168 |

Source

|

| Record name | 4-Amino-2-chloro-N-propylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70588168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-amino-2-chloro-N-propylbenzamide | |

CAS RN |

204973-10-4 |

Source

|

| Record name | 4-Amino-2-chloro-N-propylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70588168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(4-Bromophenyl)(phenyl)methyl]acetamide](/img/structure/B1283773.png)